2-Hydroxy-4-iodobenzoic acid

Descripción general

Descripción

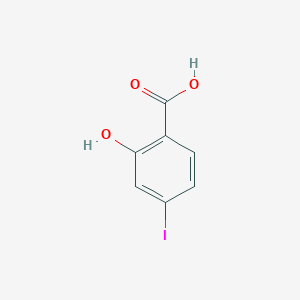

2-Hydroxy-4-iodobenzoic acid, also known as 4-iodosalicylic acid, is an organic compound with the molecular formula C7H5IO3. It is a derivative of salicylic acid, where the hydrogen atom at the fourth position of the benzene ring is replaced by an iodine atom. This compound is a white to light yellow solid and is known for its stability at room temperature .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 2-Hydroxy-4-iodobenzoic acid typically involves the iodination of salicylic acid. One common method is the electrophilic aromatic substitution reaction, where salicylic acid is treated with iodine and an oxidizing agent such as nitric acid or hydrogen peroxide. The reaction is carried out in an acidic medium to facilitate the iodination process .

Industrial Production Methods: In industrial settings, the production of this compound can be scaled up by optimizing the reaction conditions. This includes controlling the temperature, concentration of reagents, and reaction time to maximize yield and purity. The product is then purified through recrystallization or other suitable purification techniques .

Análisis De Reacciones Químicas

Types of Reactions: 2-Hydroxy-4-iodobenzoic acid undergoes various chemical reactions, including:

Substitution Reactions: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Oxidation Reactions: The hydroxyl group can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction Reactions: The carboxyl group can be reduced to form alcohols or other reduced products.

Common Reagents and Conditions:

Substitution Reactions: Reagents such as sodium hydroxide or potassium carbonate in the presence of suitable nucleophiles.

Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide.

Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed:

Substitution Reactions: Products with different functional groups replacing the iodine atom.

Oxidation Reactions: Quinones or other oxidized derivatives.

Reduction Reactions: Alcohols or other reduced products.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Antimicrobial Properties

2-Hydroxy-4-iodobenzoic acid derivatives have been investigated for their antimicrobial activities. Research indicates that compounds derived from this acid exhibit promising antibacterial effects against resistant strains such as methicillin-resistant Staphylococcus aureus (MRSA). A study synthesized acylhydrazones from 2-, 3-, or 4-iodobenzoic acids, demonstrating that the introduction of iodine into the structure enhances antimicrobial activity due to increased lipophilicity and favorable interactions with bacterial membranes .

Anticancer Activity

The compound has been explored as a potential anticancer agent. In a series of studies, derivatives of this compound were synthesized and tested for cytotoxicity against various cancer cell lines. The results indicated that some derivatives not only inhibited cancer cell proliferation but also exhibited lower toxicity towards normal cells, suggesting a therapeutic window for further development .

Synthetic Applications

Reagent in Organic Synthesis

this compound serves as a versatile reagent in organic synthesis. Its iodine atom facilitates various coupling reactions, including Suzuki–Miyaura and Stille reactions, which are essential for forming carbon-carbon bonds in complex organic molecules. This property is particularly useful in the synthesis of pharmaceuticals and agrochemicals .

Crystal Engineering

The unique structural properties of this compound allow it to act as a building block in crystal engineering. The compound can form supramolecular synthons, which are critical for designing new materials with specific properties. Its ability to create layered structures has been documented, providing insights into the design of functional materials .

Material Science

Polymeric Applications

Research has shown that incorporating this compound into polymer matrices can enhance the material's thermal stability and mechanical properties. The iodine substituent contributes to improved interaction between the polymer chains, resulting in materials suitable for high-performance applications .

Nanocomposites

The compound has been utilized in the development of nanocomposites, where its inclusion leads to enhanced electrical and thermal conductivity. These properties make it an attractive candidate for applications in electronics and energy storage devices .

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Yoon et al., 2019 | Antimicrobial Activity | Synthesized acylhydrazones from this compound showed significant antibacterial activity against MRSA strains. |

| Fracaroli et al., 2014 | Organic Synthesis | Demonstrated the use of this compound in Suzuki–Miyaura reactions, facilitating efficient carbon-carbon bond formation. |

| Li et al., 2016 | Crystal Engineering | Investigated supramolecular synthons formed by this compound, revealing potential applications in material design. |

Mecanismo De Acción

The mechanism of action of 2-Hydroxy-4-iodobenzoic acid involves its interaction with various molecular targets. The hydroxyl and carboxyl groups allow it to form hydrogen bonds and interact with enzymes and receptors. The iodine atom can participate in halogen bonding, which can influence the compound’s biological activity. These interactions can modulate enzymatic activity, signal transduction pathways, and other cellular processes .

Comparación Con Compuestos Similares

2-Iodobenzoic Acid: Lacks the hydroxyl group at the second position.

4-Iodobenzoic Acid: Lacks the hydroxyl group at the second position.

2-Hydroxybenzoic Acid (Salicylic Acid): Lacks the iodine atom at the fourth position

Uniqueness: 2-Hydroxy-4-iodobenzoic acid is unique due to the presence of both the hydroxyl group and the iodine atom, which confer distinct chemical and biological properties.

Actividad Biológica

Overview

2-Hydroxy-4-iodobenzoic acid (CAS Number: 16870-28-3), also known as 4-iodosalicylic acid, is an organic compound that belongs to the class of iodinated benzoic acids. Its structure features a hydroxyl group (-OH) and an iodine atom attached to a benzoic acid framework, making it a significant compound in medicinal chemistry and organic synthesis. This article explores its biological activities, synthesis methods, and potential therapeutic applications.

This compound has the molecular formula C₇H₅IO₃. It is characterized by its crystalline solid form, with a predicted density of approximately 2.155 g/cm³. The compound is soluble in various organic solvents, which facilitates its use in biochemical applications.

Synthesis Methods

The synthesis of this compound can be achieved through several methods:

- Diazotization Reactions : Involves the conversion of an amine to a diazonium salt followed by substitution.

- Kolbe-Schmidt Reaction : A reaction that allows for the introduction of carboxylic acid groups into aromatic compounds.

These methods highlight the versatility of synthetic routes available for creating this compound, which serves as a precursor for biologically active derivatives.

Biological Activities

Research indicates that this compound exhibits various biological activities, including:

- Antimicrobial Activity : Preliminary studies suggest that it may possess antimicrobial properties against both Gram-positive and Gram-negative bacteria. Further investigations are needed to quantify its efficacy and determine mechanisms of action.

- Anticancer Potential : Some derivatives of iodinated benzoic acids have shown cytotoxic effects on human cancer cell lines, with IC50 values ranging from 0.9 to 4.5 µM against cell lines like KB and Hep-G2 . This suggests potential applications in cancer therapy.

- Anti-inflammatory Effects : Similar compounds have demonstrated anti-inflammatory properties, indicating that this compound may also exert such effects through modulation of inflammatory pathways .

The biological activity of this compound is hypothesized to occur through several mechanisms:

- Enzyme Interaction : The compound may interact with various enzymes and proteins, influencing metabolic pathways and biochemical reactions.

- Gene Expression Modulation : It might affect gene expression profiles, contributing to its potential therapeutic effects in diseases like cancer and inflammation.

- Nucleophilic Substitution Reactions : The iodine atom can be substituted by nucleophiles, leading to the formation of new compounds with distinct biological activities.

Study on Antimicrobial Activity

A study evaluated the antimicrobial efficacy of this compound against various bacterial strains. Results indicated a significant inhibition zone against Staphylococcus aureus and Escherichia coli, suggesting its potential as an antimicrobial agent. Further research is warranted to explore the underlying mechanisms and optimize its use in clinical settings.

Cytotoxicity Testing

In vitro cytotoxicity testing revealed that certain derivatives of this compound exhibited potent inhibitory effects on cancer cell lines. The study reported IC50 values indicating effective concentrations for therapeutic applications, highlighting the need for further development in anticancer drug formulations .

Comparative Analysis with Similar Compounds

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| 2-Hydroxybenzoic Acid | Hydroxyl group at the second position | Lacks iodine; primarily used as a preservative |

| 4-Iodobenzoic Acid | Iodine at the fourth position | More reactive due to absence of hydroxyl group |

| 3-Hydroxy-4-iodobenzoic Acid | Hydroxyl at the third position | Different biological activity profile |

The unique combination of both hydroxyl and iodine functionalities in this compound allows it to participate in diverse chemical reactions and biological interactions, distinguishing it from similar compounds.

Propiedades

IUPAC Name |

2-hydroxy-4-iodobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5IO3/c8-4-1-2-5(7(10)11)6(9)3-4/h1-3,9H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQOZVZTUJNRMBV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1I)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5IO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00168598 | |

| Record name | 4-Iodosalicylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00168598 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16870-28-3 | |

| Record name | 2-Hydroxy-4-iodobenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16870-28-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Iodosalicylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016870283 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 16870-28-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=109096 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Iodosalicylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00168598 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.